molecular formula C6H8N2 B032883 1,2-Phenylenediamine-d8 CAS No. 1219798-78-3

1,2-Phenylenediamine-d8

Cat. No. B032883
CAS RN: 1219798-78-3
M. Wt: 116.19 g/mol
InChI Key: GEYOCULIXLDCMW-GCJHLHDMSA-N
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Description

1,2-Phenylenediamine-d8 (1,2-PD-d8) is a stable isotope of 1,2-Phenylenediamine (1,2-PD), an aromatic amine widely employed in various scientific applications . It finds utility in techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and HPLC for analytical purposes . The chemical formula of 1,2-Phenylenediamine-d8 is 1,2-(NH₂)₂C₆H₄ .


Molecular Structure Analysis

The molecular weight of 1,2-Phenylenediamine-d8 is 116.19 . The molecular formula is C₆D₈N₂ . The compound enables the study of molecular structure and function, facilitating the identification of metabolites and other crucial compounds .


Physical And Chemical Properties Analysis

1,2-Phenylenediamine-d8 is used in the synthesis of dyes and other organic compounds . It engages in interactions through hydrogen bonding, electrostatic forces, and van der Waals forces .

Scientific Research Applications

Mass Spectrometry

1,2-Phenylenediamine-d8 is used in mass spectrometry, a powerful analytical technique used to quantify known materials, identify unknown compounds within a sample, and elucidate the structure and chemical properties of molecules .

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is also utilized in NMR spectroscopy, a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained .

High-Performance Liquid Chromatography (HPLC)

1,2-Phenylenediamine-d8 is used in HPLC, an analytical chemistry technique used to separate, identify, and quantify each component in a mixture .

Synthesis of Dyes and Organic Compounds

It serves as a crucial component in the synthesis of dyes and other organic compounds .

Investigation of Molecular Structure and Function

Within laboratory settings, researchers rely on 1,2-Phenylenediamine-d8 as an essential tool to investigate the structure and functionality of molecules .

Identification of Metabolites

The compound enables the study of molecular structure and function, facilitating the identification of metabolites and other crucial compounds .

DNA Interaction Studies

A series of novel potential DNA intercalators of symmetrical 1,2-Phenylenediamine Schiff’s base derivatives were synthesized. The binding properties of these compounds to genomic DNA (G-DNA) have been investigated by fluorescence spectroscopy .

Hydrogen Bonding Studies

By virtue of being an aromatic amine, 1,2-Phenylenediamine-d8 possesses the ability to form hydrogen bonds with other molecules. Consequently, it engages in interactions through hydrogen bonding, electrostatic forces, and van der Waals forces .

Safety And Hazards

1,2-Phenylenediamine-d8 is toxic if inhaled. It is suspected of causing genetic defects and damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-N,1-N,2-N,2-N,3,4,5,6-octadeuteriobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D/hD4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYOCULIXLDCMW-GCJHLHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])N([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Phenylenediamine-d8

CAS RN

1219798-78-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219798-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

A two-stage process for the co-production of aniline and m-phenylenediamine where, in the first stage, benzene, nitric acid, and sulfuric acid are reacted in a liquid phase to produce in greater amounts nitrobenzene (approximately 70%) and m-dinitrobenzene (approximately 30%), and in lesser or trace amounts o-dinitrobenzene and p-dinitrobenzene, and water; and in the second stage the products of the first stage are reacted with hydrogen in the gas phase to produce aniline (approximately 70%) and m-phenylenediamine (approximately 30%) in greater amounts, and o-phenylenediamine and p-phenylenediamine in lesser amounts, and water. The reaction products are separated by distillation. The first stage of a preferred embodiment of the process is characterized in that a concentrated mixture of nitric acid and sulfuric acid are fed along with mononitrobenzene to a first reactor for producing dinitrobenzene, and then the dilute acid mixture recovered from this first reactor is fed along with benzene to a second reactor for producing the mononitrobenzene used as a reactant in the first reactor. The second stage, which provides the aniline and m-phenylenediamine in major amounts, is characterized in that the hydrogenation is carried out in the gas phase with product aniline serving as a diluent. The process is applicable to the co-production of other aromatic mono- and diamines.
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Yield
70%

Synthesis routes and methods II

Procedure details

170 g (1.5 mols) of caprolactam and 215 g (2 mols) of o-phenylene diamine are melted in a nitrogen atmosphere. 10 g of 85 % by weight phosphoric acid (the remaining 15 % by weight being water) are run into the melt with stirring, at 100°C and the heating is continued, 28 g of water distilling off over a period of 2 hours at an internal temperature of 170 to 250°C. The reaction mixture is then subjected to fractional distillation, initially in a water jet vacuum and subsequently in an oil pump vacuum. After the first distillate of excess o-phenylene diamine, 247 g (81 % of the theoretical) of 2-(5'-aminopentyl)-benzimidazole are obtained in the form of a yellowish-brown solidifying in crystalline form with a boiling point of 210° to 215°C at 0.05 Torr, and a melting point of 101°C.
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170 g
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215 g
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28 g
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Synthesis routes and methods III

Procedure details

The quantities of residual glyoxal, methylglyoxal, and 3-deoxyglucosone in the sample solution were determined by high-performance liquid chromatography (HPLC) following the incubation. More specifically, 40 μl of 2M perchloric acid, 40 μl of 1% o-phenylenediamine, and 100 μl of 25 μM 2,3-butanedione were added to 100 μl of the sample after the incubation; the mixture was stirred and incubated at 25° C. for 1 hour. Quinoxaline derivatives produced in the reaction of the dicarbonyl compounds and o-phenylenediamine were quantified by HPLC using a reverse-phase column according to the method of Ohmori et al. (Ohmori S. et al., J. Chromatogr. 414: 149–155,1987). Glyoxal, methylglyoxal, and 3-deoxyglucosone were used as standard samples.
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40 μL
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40 μL
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100 μL
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Synthesis routes and methods IV

Procedure details

17.8 Parts of o-propionyl-benzoic acid and 11 parts of o-phenylenediamine are heated for 1 hour in 200 parts of chlorobenzene while distilling off water and chlorobenzene. The excess chlorobenzene is then removed in vacuo and the residue is distilled under high vacuum. The destillate solidifies and is recrystallised from a little ethyl acetate. The pure 4b-ethyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one of the formula ##STR30## melts at 134°. 4b-methyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one (M.P. 182.5°) is produced in an analogous manner from o-acetylbenzoic acid and o-phenylenediamine.
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